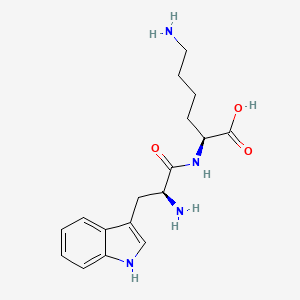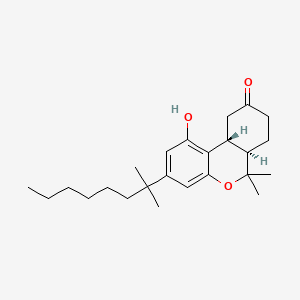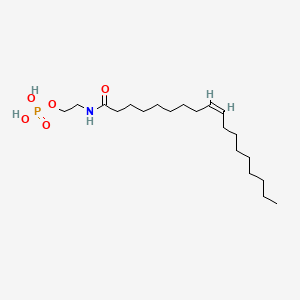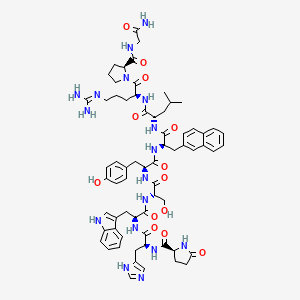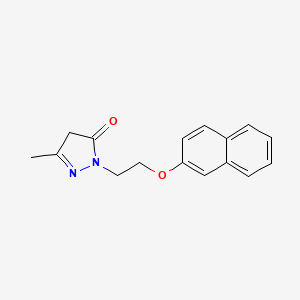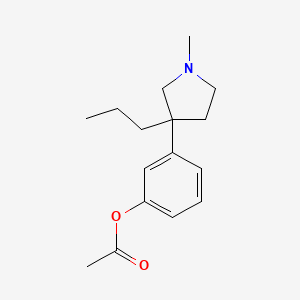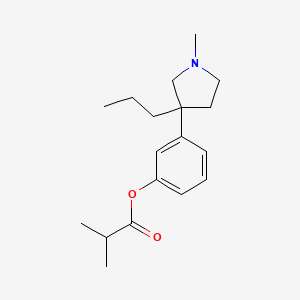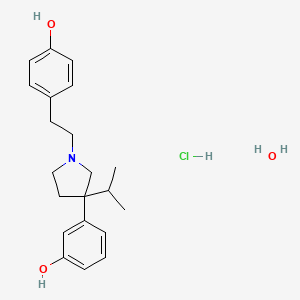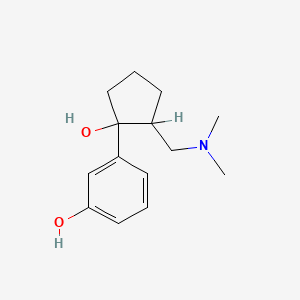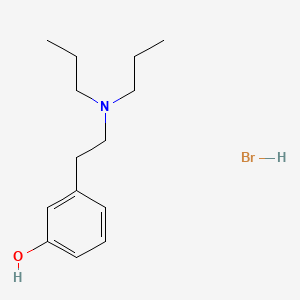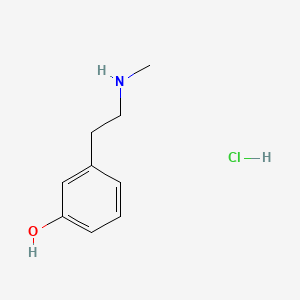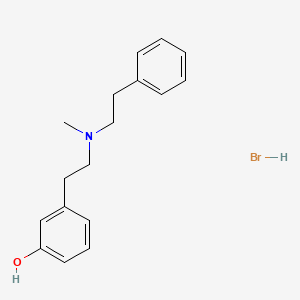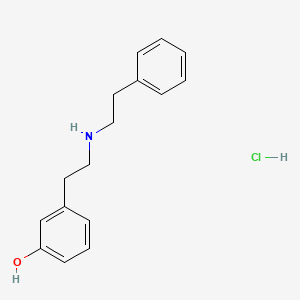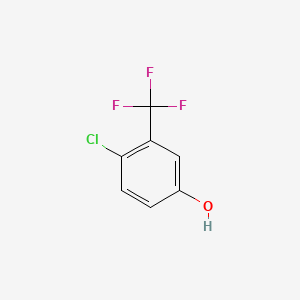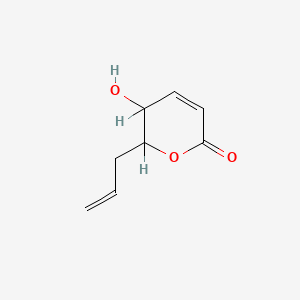
Phomalactone
Overview
Description
Phomalactone is a fungal metabolite that has been found in N. sphaerica and has fungicidal activity. It is active against strains of the plant pathogenic fungi C. sasaki, P. graminicola, M. griesea, P. capsica, and P. infestans (IC50s = 200, 120, 83, 120, and 0.83 mg/L, respectively), but not F. oxysporum, A. alternate, B. cinerea, or C. gloeosporioides (IC50s = >200 mg/L for all). Phomalactone is also active against the plant pathogenic fungi A. niger and O. minus (MICs = 62.5 and 125 µg/ml, respectively).
Phomalactone is a fungal metabolite that is active against various strains of plant pathogenic fungi.
Scientific Research Applications
1. Phytopathogenic Fungus Infection
- Summary of Application: Phomalactone is produced by the fungus Nigrospora sphaerica, which infects Zinnia elegans plants. This fungal disease causes the leaves to wilt and eventually kills the plant .
- Methods of Application: The fungus was isolated, cultured in potato dextrose broth, and identified as Nigrospora sphaerica by molecular techniques . Phomalactone was isolated from liquid culture of N. sphaerica .
- Results or Outcomes: When injected into leaves of Z. elegans, phomalactone caused lesions similar to those of the fungus. The lesion sizes were proportional to the concentration of the phomalactone . Phomalactone was moderately fungicidal to Coletotrichum fragariae and two Phomopsis species .
2. Antimicrobial Activity
- Summary of Application: Phomalactone, produced by the endophyte Nigrospora sphaerica, exhibits a broad spectrum of antimicrobial activity against human and phytopathogenic bacteria and fungi .
- Methods of Application: The chemical investigation of the broth extract by bioassay-guided fractionation confirmed phomalactone as a bioactive antimicrobial secondary metabolite .
- Results or Outcomes: The antimicrobial activity of phomalactone was found to be highest against Escherichia coli by disc diffusion assay . The MIC was found to be significant against both Escherichia coli and Xanthomonas campestris in the case of bacteria and dermatophyte Candida albicans at 150 μg/ml, respectively .
3. Inhibition of Plant Pathogenic Fungi
- Summary of Application: Phomalactone, produced by the fungus Nigrospora sphaerica, specifically inhibits the mycelial growth of Phytophthora infestans .
- Methods of Application: The application method is not specified in the source .
- Results or Outcomes: Phomalactone inhibited the mycelial growth of Phytophthora infestans, with an MIC value of 2.5 mg litre-1 .
1. Phytopathogenic Fungus Infection
- Summary of Application: Phomalactone is produced by the fungus Nigrospora sphaerica, which infects Zinnia elegans plants. This fungal disease causes the leaves to wilt and eventually kills the plant .
- Methods of Application: The fungus was isolated, cultured in potato dextrose broth, and identified as Nigrospora sphaerica by molecular techniques . Phomalactone was isolated from liquid culture of N. sphaerica .
- Results or Outcomes: When injected into leaves of Z. elegans, phomalactone caused lesions similar to those of the fungus. The lesion sizes were proportional to the concentration of the phomalactone . Phomalactone was moderately fungicidal to Coletotrichum fragariae and two Phomopsis species .
2. Antimicrobial Activity
- Summary of Application: Phomalactone, produced by the endophyte Nigrospora sphaerica, exhibits a broad spectrum of antimicrobial activity against human and phytopathogenic bacteria and fungi .
- Methods of Application: The chemical investigation of the broth extract by bioassay-guided fractionation confirmed phomalactone as a bioactive antimicrobial secondary metabolite .
- Results or Outcomes: The antimicrobial activity of phomalactone was found to be highest against Escherichia coli by disc diffusion assay . The MIC was found to be significant against both Escherichia coli and Xanthomonas campestris in the case of bacteria and dermatophyte Candida albicans at 150 μg/ml, respectively .
3. Inhibition of Plant Pathogenic Fungi
- Summary of Application: Phomalactone, produced by the fungus Nigrospora sphaerica, specifically inhibits the mycelial growth of Phytophthora infestans .
- Methods of Application: The application method is not specified in the source .
- Results or Outcomes: Phomalactone inhibited the mycelial growth of Phytophthora infestans, with an MIC value of 2.5 mg litre-1 .
1. Phytopathogenic Fungus Infection
- Summary of Application: Phomalactone is produced by the fungus Nigrospora sphaerica, which infects Zinnia elegans plants. This fungal disease causes the leaves to wilt and eventually kills the plant .
- Methods of Application: The fungus was isolated, cultured in potato dextrose broth, and identified as Nigrospora sphaerica by molecular techniques . Phomalactone was isolated from liquid culture of N. sphaerica .
- Results or Outcomes: When injected into leaves of Z. elegans, phomalactone caused lesions similar to those of the fungus. The lesion sizes were proportional to the concentration of the phomalactone . Phomalactone was moderately fungicidal to Coletotrichum fragariae and two Phomopsis species .
2. Antimicrobial Activity
- Summary of Application: Phomalactone, produced by the endophyte Nigrospora sphaerica, exhibits a broad spectrum of antimicrobial activity against human and phytopathogenic bacteria and fungi .
- Methods of Application: The chemical investigation of the broth extract by bioassay-guided fractionation confirmed phomalactone as a bioactive antimicrobial secondary metabolite .
- Results or Outcomes: The antimicrobial activity of phomalactone was found to be highest against Escherichia coli by disc diffusion assay . The MIC was found to be significant against both Escherichia coli and Xanthomonas campestris in the case of bacteria and dermatophyte Candida albicans at 150 μg/ml, respectively .
3. Inhibition of Plant Pathogenic Fungi
- Summary of Application: Phomalactone, produced by the fungus Nigrospora sphaerica, specifically inhibits the mycelial growth of Phytophthora infestans .
- Methods of Application: The application method is not specified in the source .
- Results or Outcomes: Phomalactone inhibited the mycelial growth of Phytophthora infestans, with an MIC value of 2.5 mg litre-1 .
Future Directions
properties
IUPAC Name |
3-hydroxy-2-prop-2-enyl-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-3-7-6(9)4-5-8(10)11-7/h2,4-7,9H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGFIXHYOGINNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1C(C=CC(=O)O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031176 | |
| Record name | 6-Allyl-5,6-dihydro-5-hydroxypyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Allyl-5,6-dihydro-5-hydroxypyran-2-one | |
CAS RN |
28921-94-0 | |
| Record name | 6-Allyl-5,6-dihydro-5-hydroxypyran-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028921940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Allyl-5,6-dihydro-5-hydroxypyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



